Diisopropyl-m-cresol Diisopropyl-m-cresol m-Cresol, 2,4-diisopropyl- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 76138-69-7
VCID: VC0534674
InChI: InChI=1S/C13H20O/c1-8(2)11-6-7-12(14)13(9(3)4)10(11)5/h6-9,14H,1-5H3
SMILES: CC1=C(C=CC(=C1C(C)C)O)C(C)C
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

Diisopropyl-m-cresol

CAS No.: 76138-69-7

Cat. No.: VC0534674

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diisopropyl-m-cresol - 76138-69-7

Specification

CAS No. 76138-69-7
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 3-methyl-2,4-di(propan-2-yl)phenol
Standard InChI InChI=1S/C13H20O/c1-8(2)11-6-7-12(14)13(9(3)4)10(11)5/h6-9,14H,1-5H3
Standard InChI Key LCIFJBVMAQCODX-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1C(C)C)O)C(C)C
Canonical SMILES CC1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Diisopropyl-m-cresol belongs to the alkylphenol family, characterized by a phenolic ring substituted with methyl and isopropyl groups. Its molecular formula is C13H20O\text{C}_{13}\text{H}_{20}\text{O}, with a molecular weight of 192.302 g/mol . The IUPAC name, 3-methyl-2,4-di(propan-2-yl)phenol, reflects its substitution pattern: a methyl group at position 3 and isopropyl groups at positions 2 and 4 of the phenolic ring .

Table 1: Key Computed Physicochemical Properties

PropertyValue
Molecular Weight192.302 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds2
Topological Polar Surface Area20.2 Ų
LogP (XLogP3-AA)4.2

The compound’s hydrophobicity (LogP = 4.2) suggests significant lipid solubility, which correlates with its predicted blood-brain barrier permeability (BBB+ probability: 0.9381) .

Synthesis and Industrial Production

While no direct synthesis protocols for diisopropyl-m-cresol are documented in the provided sources, analogous methods for cresol derivatives offer insights. A patented hydrolysis route for m-cresol production involves sulfonic acid-catalyzed reactions of toluidine derivatives . Adapting this approach, diisopropyl-m-cresol could theoretically be synthesized via Friedel-Crafts alkylation of m-cresol with isopropyl halides, though experimental validation is absent in current literature.

Key challenges in synthesis include:

  • Regioselective introduction of isopropyl groups to avoid ortho/para competition.

  • Purification from structural isomers using techniques like ion-exchange chromatography .

Pharmacokinetic and Toxicological Profile

ADMET Predictions

Computational models predict favorable absorption and distribution properties:

Table 2: ADMET Predictions

ParameterPrediction (Probability)
Human Intestinal AbsorptionHIA+ (0.9955)
Caco-2 PermeabilityCaco2+ (0.9153)
CYP450 2D6 SubstrateSubstrate (0.7838)
Mitochondrial Localization85.02%

These properties suggest potential hepatic metabolism via CYP450 2D6, necessitating caution in drug interactions.

Toxicity Data

Although direct toxicological studies on diisopropyl-m-cresol are lacking, data on structural analogs like m-cresol provide preliminary insights:

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